(Methoxymethyl)triphenylphosphonium bromide
Overview
Description
“(Methoxymethyl)triphenylphosphonium bromide” is an organophosphorus compound . It is a white solid that is soluble in polar organic solvents . It has a molecular weight of 387.26 and a molecular formula of C20H20BrOP .
Synthesis Analysis
Methyltriphenylphosphonium bromide, a similar compound, is produced by treating triphenylphosphine with methyl bromide . This reaction is represented by the equation: Ph3P + CH3Br → Ph3PCH3Br .Molecular Structure Analysis
The InChI code for “(Methoxymethyl)triphenylphosphonium bromide” is 1S/C20H20OP.BrH/c1-21-17-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H/q+1;/p-1 . The SMILES string is [Br-].CP+(c2ccccc2)c3ccccc3 .Chemical Reactions Analysis
Methyltriphenylphosphonium bromide is the principal precursor to methylenetriphenylphosphorane, a useful methylenating reagent . This conversion is achieved by treating methyltriphenylphosphonium bromide with a strong base .Physical And Chemical Properties Analysis
“(Methoxymethyl)triphenylphosphonium bromide” is a solid at room temperature . It has a melting point of 175-179 °C .Scientific Research Applications
Antitumor Properties
(Methoxymethyl)triphenylphosphonium bromide and its derivatives have been explored for their antitumor properties. Studies have identified significant activity in compounds related to (Methoxymethyl)triphenylphosphonium bromide in the treatment of lymphocytic leukemia, emphasizing the importance of the triarylphosphonium halide moiety for antileukemic activity (Dubois, Lin, & Beisler, 1978). Another study synthesized and characterized derivatives of vinblastine-type alkaloids, where (Methoxymethyl)triphenylphosphonium bromide was one of the compounds evaluated for its antitumor potential (Mangeney, Andriamialisoa, Langlois, Langlois, & Potier, 1979).
Synthesis and Biological Characterization for Mitochondrial pH Determination
A study on the synthesis and biological characterization of new aminophosphonates for mitochondrial pH determination included (Methoxymethyl)triphenylphosphonium bromide. This study aimed at developing sensitive molecular tools for real-time monitoring of mitochondrion/cytosol pH gradients, showcasing the compound's potential in bio-medical research (Culcasi et al., 2013).
Polymer Chemistry
In polymer chemistry, (Methoxymethyl)triphenylphosphonium bromide has been utilized in the chemical modification of polymers. A study demonstrates its use in modifying poly(methyl methacrylate) resin for bromination of organic compounds, highlighting its application in creating specialized polymers (Hassanein, Akelah, Selim, & El Hamshary, 1989).
Electrochemical Applications
In the field of electrochemistry, (Methoxymethyl)triphenylphosphonium bromide has been studied for its potential in creating new C-C bonds. The compound has been explored in nickel-catalyzed dehydroxylative cross-coupling processes, demonstrating its versatility in chemical syntheses (Li et al., 2021).
Corrosion Inhibition
This compound has also been investigated for its effectiveness as a corrosion inhibitor. A study examined its role as a green corrosion inhibitor on mild steel in acidic medium, incorporating experimental and theoretical evaluations to understand its protective mechanism (Kumar et al., 2017).
Safety And Hazards
“(Methoxymethyl)triphenylphosphonium bromide” is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302+H312+H332-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation .
properties
IUPAC Name |
methoxymethyl(triphenyl)phosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20OP.BrH/c1-21-17-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCGROPYCGRERZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378616 | |
Record name | (Methoxymethyl)triphenylphosphonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Methoxymethyl)triphenylphosphonium bromide | |
CAS RN |
33670-32-5 | |
Record name | (Methoxymethyl)triphenylphosphonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 33670-32-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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